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Introduction

CIGB-300 is a synthetic, cell-permeable cyclic peptide with potential antineoplastic activity.[1] It

functions as an inhibitor of protein kinase CK2 (formerly casein kinase II), a serine/threonine

kinase that is often overexpressed in a wide range of human tumors and is integral to cancer

hallmarks.[2] CIGB-300 exerts its effect through a dual mechanism: it binds to the conserved

phospho-acceptor sites on CK2 substrates, notably the oncoprotein B23/Nucleophosmin

(NPM1), and also directly targets the CK2α catalytic subunit.[3][4] This interaction blocks the

phosphorylation of key substrates, leading to the induction of apoptosis and inhibition of tumor

cell growth.[1] Preclinical studies in various mouse models have demonstrated the anti-tumor,

anti-angiogenic, and anti-metastatic effects of CIGB-300, both as a single agent and in

combination with standard chemotherapeutics.[2][5] These application notes provide a

comprehensive overview of the dosage and administration protocols for CIGB-300 in mouse

models based on published preclinical research.

Data Presentation: CIGB-300 Dosage in Mouse
Models
The following table summarizes the quantitative data on CIGB-300 administration from various

preclinical studies in mice.
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Experimental Protocols
Protocol 1: Systemic Administration of CIGB-300 for Anti-Metastatic Studies

This protocol is based on studies evaluating the effect of CIGB-300 on lung cancer metastasis.

[5]

Materials:

CIGB-300 peptide

Sterile, pyrogen-free saline solution (0.9% NaCl)

Lewis Lung Carcinoma (3LL) cells

C57BL/6 mice

Standard animal handling and injection equipment

Procedure:

Preparation of CIGB-300 Solution:
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Aseptically reconstitute lyophilized CIGB-300 in sterile saline to a final concentration

suitable for administering 10 mg/kg in a volume of 100-200 µL.

Ensure the solution is clear and free of particulates before administration.

Animal Model and Tumor Cell Inoculation:

Culture 3LL cells under standard conditions.

For an experimental metastasis model, inject 2 x 10^5 3LL cells intravenously into the tail

vein of C57BL/6 mice.

CIGB-300 Administration:

Beginning 24 hours after tumor cell inoculation, administer CIGB-300 at a dose of 10

mg/kg via intravenous injection.

Repeat the administration daily for a total of 5 consecutive days.

Endpoint Analysis:

At a predetermined endpoint (e.g., day 21), euthanize the mice.

Excise the lungs and fix them in Bouin's solution.

Count the number of metastatic nodules on the lung surface to assess the effect of the

treatment.

Protocol 2: Combination Therapy with CIGB-300 and Cisplatin in a Xenograft Model

This protocol is adapted from studies on cervical cancer xenografts in nude mice.[6]

Materials:

CIGB-300 peptide

Cisplatin

Sterile, pyrogen-free saline solution (0.9% NaCl)
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Human cervical cancer cells (e.g., SiHa)

Nude mice (e.g., BALB/c nude)

Standard animal handling and injection equipment

Procedure:

Preparation of Therapeutic Agents:

Prepare CIGB-300 solution as described in Protocol 1 to deliver doses ranging from

approximately 5 to 10 mg/kg.

Prepare cisplatin solution according to the manufacturer's instructions to deliver doses of

3-6 mg/kg.

Animal Model and Tumor Establishment:

Subcutaneously inoculate SiHa cells into the flank of each nude mouse.

Allow tumors to grow to a palpable size (e.g., 30 mm³).

Treatment Administration:

Randomize mice into treatment groups: vehicle control, CIGB-300 alone, cisplatin alone,

and CIGB-300 + cisplatin.

Administer CIGB-300 and cisplatin at the predetermined doses and schedule. The study

cited administered the agents concomitantly.[6] The route of administration should be

consistent (e.g., intraperitoneal or intravenous).

Monitoring and Endpoint Analysis:

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

Record animal body weight as a measure of toxicity.
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Monitor animal survival. The primary endpoint may be tumor volume reaching a specific

size or a predefined survival duration.

Analyze data using Kaplan-Meier survival curves and tumor growth inhibition calculations.

Visualizations
CIGB-300 Mechanism of Action

CIGB-300 Dual Inhibition Downstream Effects
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Caption: CIGB-300 inhibits CK2 signaling via two mechanisms.

Experimental Workflow for In Vivo Efficacy
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Caption: Workflow for testing CIGB-300 efficacy in mouse tumor models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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